molecular formula C6H3BrFN3 B2671913 1H-Benzotriazole, 6-bromo-7-fluoro- CAS No. 1588508-95-5

1H-Benzotriazole, 6-bromo-7-fluoro-

Cat. No.: B2671913
CAS No.: 1588508-95-5
M. Wt: 216.013
InChI Key: OOHUJRDYBRKNTR-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 6-bromo-7-fluoro- is a chemical compound belonging to the class of benzotriazoles. Benzotriazoles are heterocyclic compounds characterized by a triazole ring fused to a benzene ring.

Preparation Methods

The synthesis of 1H-Benzotriazole, 6-bromo-7-fluoro- typically involves the reaction of 1H-Benzotriazole with bromine and fluorine-containing reagents. The process can be carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine and fluorine atoms. Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1H-Benzotriazole, 6-bromo-7-fluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new compounds.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzotriazole, 6-bromo-7-fluoro- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 6-bromo-7-fluoro- involves its interaction with molecular targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind with enzymes and receptors in biological systems, potentially leading to its observed biological activities .

Comparison with Similar Compounds

1H-Benzotriazole, 6-bromo-7-fluoro- can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole: The parent compound without bromine and fluorine substitutions.

    4,5,6,7-Tetrabromo-1H-benzotriazole: A derivative with multiple bromine substitutions, known for its use as a CK2 inhibitor.

    1H-Benzotriazole, 5-chloro-6-fluoro-: Another halogenated derivative with different substitution patterns.

Properties

IUPAC Name

5-bromo-4-fluoro-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHUJRDYBRKNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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